

stereoisomers of cyclobutane-1,3-dicarboxylic acid

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Compound of Interest

Compound Name: *cyclobutane-1,3-dicarboxylic acid*

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An In-depth Technical Guide to the Stereoisomers of **Cyclobutane-1,3-dicarboxylic Acid**

Introduction

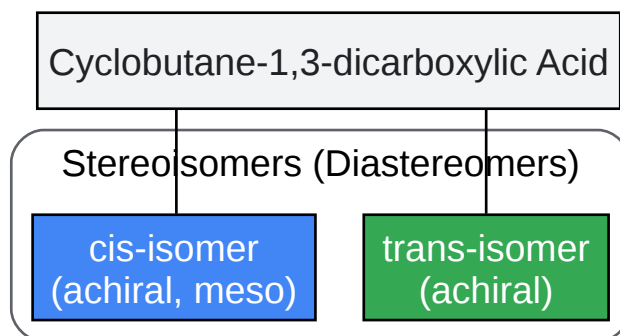
Cyclobutane-1,3-dicarboxylic acid is a cyclic dicarboxylic acid featuring a four-membered carbon ring. The spatial arrangement of the two carboxylic acid groups relative to the plane of the cyclobutane ring gives rise to two distinct stereoisomers: **cis-cyclobutane-1,3-dicarboxylic acid** and **trans-cyclobutane-1,3-dicarboxylic acid**. Unlike their 1,2-disubstituted counterparts, both the cis and trans isomers of **cyclobutane-1,3-dicarboxylic acid** are achiral, as each possesses an internal plane of symmetry.^{[1][2]} This guide provides a comprehensive overview of these stereoisomers, including their physical and chemical properties, detailed synthesis protocols, and structural relationships. The unique semi-rigid structure of the cyclobutane ring makes these compounds valuable building blocks in the synthesis of polymers and pharmaceutical agents, such as PROTAC linkers.^{[3][4]}

Stereoisomeric Forms and Structures

The two stereoisomers of **cyclobutane-1,3-dicarboxylic acid** are diastereomers.

- **cis-isomer:** The carboxylic acid groups are on the same side of the cyclobutane ring. This molecule has a plane of symmetry and is therefore achiral (a meso compound).
- **trans-isomer:** The carboxylic acid groups are on opposite sides of the ring. This configuration also contains a plane of symmetry, rendering it achiral.^[2]

The relationship between these isomers is illustrated below.



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Figure 1: Stereoisomeric relationship of **cyclobutane-1,3-dicarboxylic acid**.

Physical and Chemical Properties

The spatial orientation of the functional groups in the cis and trans isomers influences their physical properties. A history of mistaken identities in early organic chemistry has led to some conflicting data in older literature; the values presented here are based on modern analysis.^[5]

Data Summary

The quantitative data for the stereoisomers are summarized in the table below. Note the small difference in ionization constants, which suggests that this property is not a reliable indicator of conformation in solution.^[5]

Property	cis-isomer	trans-isomer
Molecular Formula	C ₆ H ₈ O ₄ [6]	C ₆ H ₈ O ₄ [7]
Molecular Weight	144.13 g/mol [8]	144.13 g/mol [3]
CAS Number	2398-16-5[6]	7439-33-0[3]
Melting Point	135-136 °C (very pure)[5]	170 °C (from early synthesis, identity debated)[5]
pKa ₁	4.13 (IUPAC Dataset)[9]	Data not readily available
pKa ₂	5.33 (IUPAC Dataset)[9]	Data not readily available
Appearance	Solid	Colorless solid[10]

Spectroscopic Data

Detailed comparative spectroscopic data for both isomers is not extensively documented. However, based on analogous structures, the following characteristics can be expected.

Spectroscopy	Expected Observations for cis and trans Isomers
¹ H NMR	- A broad signal for the carboxylic acid protons (COOH).- Multiplets for the cyclobutane ring protons. The chemical shifts and coupling constants will differ between the cis and trans isomers due to their distinct magnetic environments. [11] Characteristic cyclobutane methine proton signals often appear in the range of 4.4-5.0 ppm. [12]
¹³ C NMR	- A signal for the carboxyl carbons (>170 ppm).- Signals for the cyclobutane ring carbons. The number of unique carbon signals and their chemical shifts will vary based on the symmetry of each isomer. [11]
FT-IR	- A broad O-H stretch from the carboxylic acid dimer (approx. 2500-3300 cm ⁻¹).- A sharp C=O stretch from the carboxylic acid (approx. 1700 cm ⁻¹).
Mass Spec (EI)	- The molecular ion peak (m/z = 144) may be weak or absent. - Common fragmentation patterns include the loss of water (H ₂ O) and one or both carboxyl groups (COOH). [11]

Experimental Protocols

The synthesis of 1,3-cyclobutanedicarboxylic acid has a complex history, with many early reported methods before 1950 being erroneous.[\[5\]](#) Modern, reliable methods have since been developed.

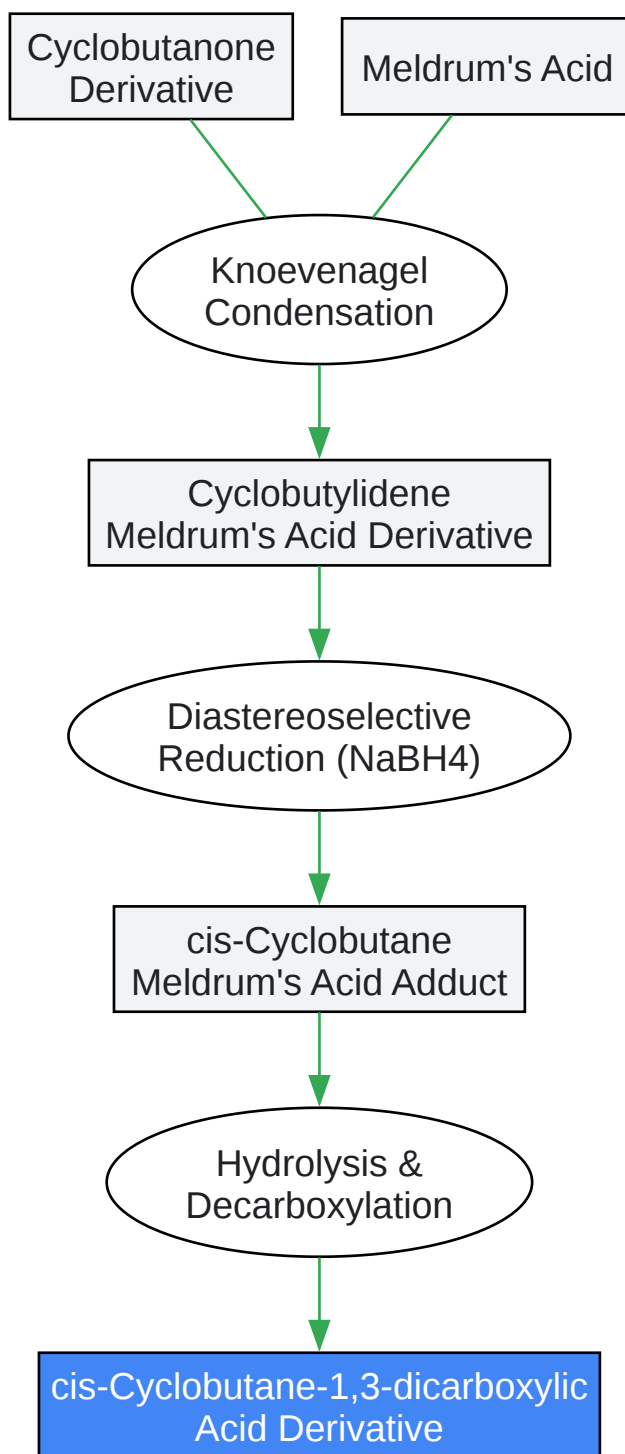
Synthesis of cis-Cyclobutane-1,3-dicarboxylic Acid Scaffold

A scalable, diastereoselective synthesis has been developed for derivatives of the cis-isomer. The key step involves the reduction of a cyclobutylidene Meldrum's acid derivative.^[13]

Methodology:

- **Knoevenagel Condensation:** A ketone precursor is condensed with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) to form a cyclobutylidene Meldrum's acid derivative.
- **Diastereoselective Reduction:** The resulting derivative is reduced using sodium borohydride (NaBH_4). This reduction proceeds with high cis-selectivity.
- **Purification:** The diastereomeric ratio can be improved through recrystallization. Controlling acidic impurities during this process is crucial for achieving high purity.^[13]
- **Hydrolysis & Decarboxylation:** Subsequent hydrolysis of the Meldrum's acid moiety and decarboxylation yields the target cis-dicarboxylic acid scaffold.

This workflow provides a reliable route to the cis-isomer, avoiding column chromatography and enabling large-scale production.^[13]



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Figure 2: Workflow for diastereoselective synthesis of the *cis*-isomer.

Synthesis via [2+2] Photocyclization

Cyclobutane-1,3-diacid derivatives can be synthesized via a [2+2] photocycloaddition reaction. For example, α -truxillic acid (a diphenyl-substituted **cyclobutane-1,3-dicarboxylic acid**) is readily prepared from commercially available materials.[\[4\]](#)

Methodology:

- **Precursor Preparation:** A solution or solid-state arrangement of an appropriate α,β -unsaturated carboxylic acid (e.g., trans-cinnamic acid) is prepared.
- **Photodimerization:** The precursor is irradiated with UV light. The [2+2] cycloaddition of the alkene moieties leads to the formation of the cyclobutane ring. In the solid state, the crystal packing of the precursor can pre-organize the molecules to selectively form specific stereoisomers.[\[4\]](#)[\[12\]](#)
- **Isolation and Purification:** The resulting cyclobutane derivative is isolated from the reaction mixture and purified, typically by recrystallization.

This method offers a direct route to the cyclobutane core and has been utilized to create a variety of semi-rigid building blocks for polymer synthesis.[\[4\]](#)

Applications in Research and Drug Development

The stereoisomers of **cyclobutane-1,3-dicarboxylic acid** are of significant interest to researchers and drug development professionals.

- **Polymer Chemistry:** Their semi-rigid structures are used to synthesize novel polyesters and other polymers with unique thermal and chemical stabilities.[\[4\]](#)
- **Drug Discovery:** The cyclobutane scaffold is a desirable component in medicinal chemistry due to its conformational rigidity. The trans-isomer, in particular, has been identified as a useful linker in the development of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents designed to induce the degradation of specific target proteins.[\[3\]](#)
- **Pharmacokinetic Studies:** Deuterium-labeled derivatives of the cis-isomer have been synthesized for use as internal standards in quantitative mass spectrometry analyses during nonclinical and clinical pharmacokinetic studies.[\[14\]](#)

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